
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound that features a pyrazole ring fused with a nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This is followed by the introduction of the nicotinamide group. Common reagents used in the synthesis include hydrazine hydrate, ethyl acetoacetate, and nicotinoyl chloride. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
化学反応の分析
Types of Reactions
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(5-Phenyl-1H-pyrazol-4-yl)nicotinamide
- 3-Ethyl-1H-pyrazol-4-yl)nicotinamide
- 5-Phenyl-1H-pyrazol-4-yl)nicotinamide
Uniqueness
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and phenyl groups on the pyrazole ring, along with the nicotinamide moiety, contributes to its unique reactivity and potential therapeutic applications .
特性
CAS番号 |
824969-02-0 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
InChIキー |
HARMECWWYDARCF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

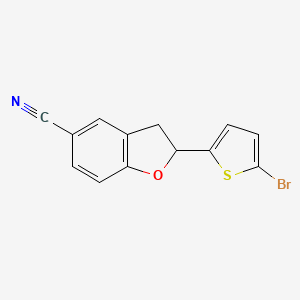
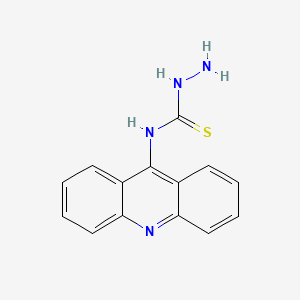

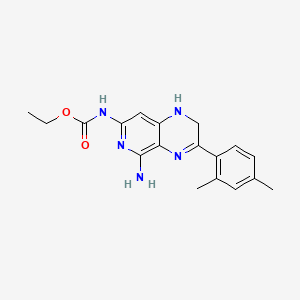
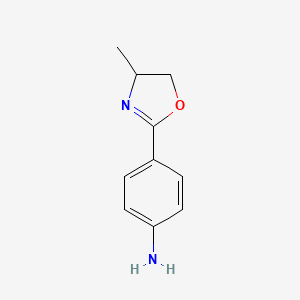
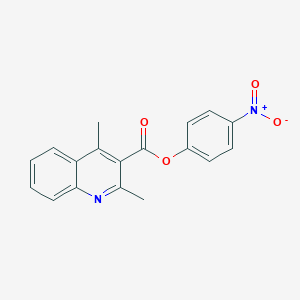
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

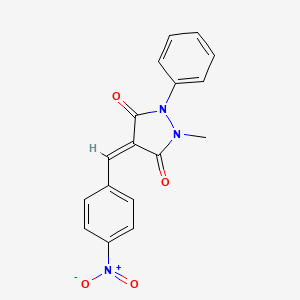
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
